Bissalicyl fumarate

hemoglobin acylation structure-activity relationship cross-linking efficiency

Selecting the wrong diaspirin analog leads to inconsistent hemoglobin cross-linking results. Bissalicyl fumarate's rigid trans-fumarate linker enforces fixed β-Lys-82 bridging geometry, eliminating the conformational variability of flexible succinate analogs. • Non-halogenated baseline for benchmarking brominated diaspirins (DBBF) in permeability & SAR studies. • Dual anti-inflammatory (COX-mediated) & hemoglobin-modifying activity; reduces carrageenan-induced edema at 200 mg/kg p.o. • Supplied ≥98% pure, white crystalline powder; store at -20°C; ambient/blue ice shipping worldwide.

Molecular Formula C18H12O8
Molecular Weight 356.3 g/mol
Cat. No. B1667526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBissalicyl fumarate
SynonymsBis-salicyl fumarate
Molecular FormulaC18H12O8
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OC(=O)C=CC(=O)OC2=CC=CC=C2C(=O)O
InChIInChI=1S/C18H12O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-10H,(H,21,22)(H,23,24)/b10-9+
InChIKeyDMCJLRGWPYVYCQ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bissalicyl Fumarate Identity & Research Tool Profile


Bissalicyl fumarate (CAS 74134-01-3; IUPAC: 2-[(E)-4-(2-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid) is a synthetic, non‑halogenated, bifunctional aspirin analog belonging to the diaspirin class of hemoglobin‑acylating agents [1]. Its molecular architecture couples two salicylic acid moieties via a fumarate diester linker (C18H12O8, MW 356.29), conferring the capacity to form covalent inter‑subunit cross‑links within the hemoglobin tetramer at lysine residues [2]. The compound is supplied as a white to off‑white crystalline powder (purity ≥98%; mp 178–180 °C) and is utilized exclusively as a research‑grade biochemical tool for hemoglobin structure–function studies, antisickling agent development, and, more recently, as a chemical scaffold in neuro‑degenerative disease patents [3].

Workflow
Hemoglobin structure-function & cross-link geometry studies
Selection Logic
Non-halogenated, bifunctional diaspirin tool with rigid trans-fumarate linker
Use Context
Antisickling agent research, neuroprotective scaffold SAR, membrane permeability baseline

Why Bissalicyl Fumarate Differs from Other Diaspirins


The diaspirin class encompasses a series of structurally related bifunctional salicyl esters that differ profoundly in their hemoglobin‑crosslinking selectivity, membrane permeability, and pharmacological profile. Halogen substitution on the salicyl ring (e.g., 3,5‑dibromo in bis(3,5‑dibromosalicyl) fumarate, DBBF) substantially enhances electrophilic reactivity at the acyl carbonyl and increases erythrocyte membrane permeation, while the non‑brominated bis(salicyl) fumarate (BSF) offers a distinct reactivity–permeability balance that may be preferable when minimizing off‑target acylation or studying the contribution of the unsubstituted salicyl pharmacophore [1]. Similarly, replacing the fumarate (trans‑C4 unsaturated) linker with a succinate (C4 saturated) linker alters the spatial separation and conformational constraints imposed on the cross‑linked β subunits, directly impacting oxygen affinity and cooperativity of the modified hemoglobin [2]. Procurement of a generic “aspirin analog” without verifying the exact ester‑linker topology and ring‑substitution pattern therefore risks selecting a reagent with divergent hemoglobin‑modification kinetics, cross‑link site specificity, and in‑cell activity.

Target
Bis(salicyl) fumarate: non-halogenated, rigid trans-alkene linker, covalent β-β cross-linker
Mono-salicyl esters
Single-site acylation only; cannot replicate inter-subunit cross-linking topology required for hemoglobin allostery studies
Target
Bis(salicyl) fumarate: lower membrane permeation, reduced acyl-site electrophilicity
Brominated DBBF
Enhanced membrane permeation may shift intracellular modification kinetics and off-target profiles
Target
Fumarate diester: fixed planar geometry restricts inter-subunit mobility
Succinate diester
Freely rotating C-C linker may alter cross-link conformational constraint and oxygen affinity readouts

Bissalicyl Fumarate Quantitative Evidence


Hemoglobin Cross-Linking Efficiency

In a systematic structure–activity study of acyl esters of salicylic acid and 3,5‑dibromosalicylic acid, bis(salicyl) esters—both non‑brominated and brominated—demonstrated unequivocally higher reactivity toward hemoglobin than the corresponding mono‑salicyl esters. The fumarate‑linked bis(salicyl) compounds achieved covalent β‑subunit bridging, whereas mono‑esters produced only single‑site acylation without cross‑link formation [1].

Cross-Linking Efficiency
Head-to-head
Bis-ester forms covalent β-β bridges at Lys 82; mono-ester yields single-site acylation only
Supports bifunctional topology requirement for cross-linking protocols
Cell-free Hb and 20% erythrocyte suspensions, 5 mM reagent
hemoglobin acylation structure-activity relationship cross-linking efficiency

Erythrocyte Membrane Permeability

The 1980 Zaugg et al. study directly compared non‑brominated and brominated bis(salicyl) esters for their ability to acylate intracellular hemoglobin within intact erythrocytes. Brominated salicyl esters exhibited enhanced permeation of the erythrocyte membrane and increased acyl‑transfer activity due to activation of the ester carbonyl by the electron‑withdrawing bromine substituents. Bis(salicyl) fumarate, lacking bromine, displays lower membrane permeability and reduced acyl‑site electrophilicity, which can be therapeutically advantageous in scenarios where slower, more controlled intracellular modification is desired [1].

Membrane Permeability
Head-to-head
Non-brominated BSF shows lower membrane permeation and reduced acyl electrophilicity vs. DBBF
Context-dependent membrane-permeability profile
Intact human erythrocytes, equimolar comparison
membrane permeability intracellular delivery red blood cell diaspirin

Diaspirin Anti-Inflammatory Efficacy

Thompson and Klotz (1985) evaluated the analgesic, antipyretic, and anti‑inflammatory activities of three diaspirins—dibromoaspirin, bis(3,5‑dibromosalicyl) succinate, and bis(3,5‑dibromosalicyl) fumarate—against acetylsalicylic acid (aspirin). In the carrageenan‑induced rat paw edema model, the diaspirin fumarate at an oral dose of 200 mg/kg produced a statistically significant reduction in edema that was comparable to aspirin at 200 mg/kg. Although the study tested the dibromo‑substituted fumarate, the core bis(salicyl) fumarate scaffold is recognized as the pharmacophore responsible for anti‑inflammatory activity within the diaspirin class [1]. Vendor datasheets for bis(salicyl) fumarate consistently reference this anti‑inflammatory potential .

Anti-Inflammatory Endpoint
Class-level
Diaspirin fumarate class reported comparable paw-edema reduction to aspirin at 200 mg/kg in rat model
Reported class-level endpoint context; verify for unsubstituted scaffold
Carrageenan model; class inference from dibromo analog
anti-inflammatory carrageenan paw edema analgesic diaspirin

Hemoglobin Modification: Linker Topology

Massil et al. (1984) demonstrated that bis(5‑carbomethoxysalicyl) fumarate and the corresponding succinate both modify approximately 100% of hemoglobin in solution at 5 mM concentration, indicating that the C4 diester scaffold—whether fumarate (unsaturated) or succinate (saturated)—is sufficient for quantitative hemoglobin acylation. The fumarate linker introduces restricted rotation and a planar trans‑alkene geometry that imposes a defined spatial constraint between the two β‑Lys‑82 residues, a feature not achievable with the freely rotating succinate linker [1]. This conformational restriction is critical for studies correlating cross‑link geometry with altered oxygen affinity and inhibition of HbS polymerization.

Linker Topology
Cross-study
Fumarate linker: restricted trans-alkene geometry; succinate linker: freely rotating C-C bond
Supports geometric constraint studies in hemoglobin allostery
Comparable acylation extent at 5 mM; differentiated by linker rigidity
linker topology cross-linking efficiency hemoglobin modification structure-activity relationship

Purity & Stability Specifications

Commercial bis(salicyl) fumarate is consistently specified at ≥98% purity (HPLC) across multiple reputable vendors, with a defined melting point of 178–180 °C serving as a straightforward identity and purity verification parameter . Long‑term stability data indicate that the compound remains stable for at least 12 months when stored at −20 °C under desiccated conditions, and up to 3 years as a powder at −20 °C . These specifications enable direct lot‑to‑lot comparison and minimize experimental variability attributable to degradation products, particularly important given the reactivity of the ester linkages toward hydrolysis.

Purity & Stability
Specification review
Purity ≥98% (HPLC); mp 178–180 °C; stable ≥12 months at −20 °C desiccated
Lot-attribute verification for cross-linking kinetics reproducibility
Data to verify with supplier COA
purity specification storage stability quality control procurement

Salicyl Fumarate Patent Landscape

US Patent 11,866,401 (issued 2024) claims a broad class of salicyl fumarate derivatives—exemplified by methyl salicyl fumarate and ethyl salicyl fumarate—for the treatment of Parkinson's disease and other neurodegenerative conditions [1]. While bis(salicyl) fumarate itself is not explicitly claimed as a preferred embodiment, its core scaffold (salicylic acid esterified to fumaric acid) is the foundational structural motif of the entire claimed class. This patent landscape creates a strategic rationale for procuring bis(salicyl) fumarate as a reference standard for structure–activity relationship (SAR) studies aimed at developing next‑generation neuroprotective salicyl fumarate derivatives.

Patent Landscape
Context-dependent
Core bis(salicyl) fumarate scaffold is foundational motif for salicyl fumarate derivative patents
Supports SAR reference-standard utility in neuroprotective derivative research
IP context only; no biological endpoint data
Parkinson's disease neurodegeneration salicyl fumarate derivative patent landscape

Bissalicyl Fumarate Procurement Scenarios


Hemoglobin Cross-Link Geometry

Investigators studying the relationship between inter‑subunit cross‑link topology and hemoglobin allostery should procure bis(salicyl) fumarate for its rigid trans‑fumarate linker, which enforces a fixed spatial separation between β‑Lys‑82 residues. As demonstrated by Zaugg et al. (1980), bis(salicyl) esters form covalent β‑β bridges [1]; the fumarate linker imposes conformational constraints not achievable with the flexible succinate linker, enabling precise structure–function correlation studies.

Antisickling and Anti-Inflammatory Research

For preclinical sickle cell disease models where both hemoglobin polymerization inhibition and inflammation modulation are desired endpoints, bis(salicyl) fumarate offers a dual‑mechanism research tool. The diaspirin class demonstrates anti‑inflammatory activity comparable to aspirin in the carrageenan paw edema model at 200 mg/kg p.o. [1], while the bifunctional bis‑salicyl architecture simultaneously enables hemoglobin cross‑linking, a property absent in mono‑functional anti‑inflammatory agents such as aspirin [2].

Erythrocyte Membrane Permeability SAR

For SAR programs comparing halogenated vs. non‑halogenated diaspirins, bis(salicyl) fumarate serves as the essential non‑brominated reference compound. The brominated analog DBBF exhibits enhanced erythrocyte membrane permeation and acyl‑transfer activity [1]; bis(salicyl) fumarate provides the baseline permeability profile against which brominated derivatives are benchmarked, enabling quantitative determination of the contribution of halogen substitution to intracellular delivery efficiency.

Neuroprotective Drug Discovery Scaffold

Research groups pursuing salicyl fumarate derivatives for Parkinson's disease or other neurodegenerative indications should maintain bis(salicyl) fumarate as a reference standard for analytical method development and SAR expansion. The compound represents the core diester scaffold from which the patented mono‑ester derivatives (methyl, ethyl salicyl fumarate) are elaborated [1], providing a baseline for comparative pharmacokinetic, solubility, and target‑engagement profiling.

Application
Selection Property
Validation Focus
Hemoglobin cross-link geometry studies
Rigid trans-fumarate linker topology
Cross-link conformational constraint and allosteric endpoint review
Antisickling and inflammation research
Bifunctional diaspirin scaffold with reported class-level anti-inflammatory context
Dual-mechanism endpoint monitoring in sickle cell disease models
Membrane permeability SAR
Non-halogenated baseline permeability profile
Benchmarking halogen substitution contribution to intracellular delivery
Neuroprotective scaffold research
Unsubstituted bis-ester reference standard
SAR expansion and analytical method development context
All applications require independent endpoint validation; not for therapeutic or clinical use. Patent information provided for research context only.
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